molecular formula C9H9ClN4O B1446729 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1781560-67-5

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B1446729
CAS No.: 1781560-67-5
M. Wt: 224.65 g/mol
InChI Key: UXLYKWAWWMIELI-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one hydrochloride is a small molecule with the molecular formula C9H10Cl2N4O and a molecular weight of 261.11 g/mol . This compound features a benzo[d][1,2,3]triazin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its versatility in chemical synthesis and drug discovery . While specific biological data for this compound is not available, research into related benzotriazepine and triazinone derivatives highlights the significant potential of this structural class. Benzo-triazepine derivatives have demonstrated a range of pharmacological activities in scientific literature, including notable effects on the central nervous system. Some related compounds have been investigated as potential neuroleptic agents for managing conditions like schizophrenia, showing activity comparable to reference drugs . The structural motif is therefore of high interest for research in neuropharmacology and psychiatric disorders. The inherent reactivity of the [1,2,3]triazin-4(3H)-one ring also makes this compound a valuable synthetic intermediate . It can serve as a building block for the synthesis of more complex polycyclic structures for various research applications. The aminoethyl side chain provides a handle for further chemical modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-aminoethyl)-6-chloro-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLYKWAWWMIELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of 2-azidobenzaldehyde derivatives.
  • Conversion to N-(α-tosylbenzyl)formamide intermediates.
  • Dehydration to α-tosyl-2-azidobenzyl isocyanides.
  • Intramolecular cyclization promoted by strong bases to yield benzo[d]triazines.

This methodology allows for substitution on the benzene ring, including halogens such as chlorine at the 6-position, which is relevant for synthesizing 3-(2-aminoethyl)-6-chlorobenzo[d]triazin-4(3H)-one.

Detailed Preparation Method for 3-(2-aminoethyl)-6-chlorobenzo[d]triazin-4(3H)-one

Synthesis of Key Intermediate: 2-Azidobenzaldehyde Derivative

  • The starting material is typically 2-azidobenzaldehyde bearing a chlorine substituent at the 6-position.
  • This compound is prepared via azidation of the corresponding 2-chlorobenzaldehyde or through directed substitution on a pre-formed azidobenzaldehyde scaffold.

Formation of N-(α-Tosylbenzyl)formamide

  • Treatment of 2-azidobenzaldehyde with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid yields N-(α-tosylbenzyl)formamide intermediate.
  • This step is conducted under controlled temperature to ensure selective formation.

Dehydration to α-Tosyl-2-azidobenzyl Isocyanide

  • The intermediate is dehydrated using phosphorus oxychloride and triethylamine.
  • The reaction is performed at low temperature (0–10 °C) to prevent side reactions.
  • Purification is achieved by flash chromatography using hexane/ethyl acetate mixtures.

Intramolecular Cyclization to Benzo[d]triazine Core

  • The isocyanide intermediate is treated with a bulky base such as tert-butoxide potassium (t-BuOK) in a polar aprotic solvent like dimethylformamide (DMF).
  • This induces α-deprotonation of the tosylmethyl moiety, triggering nucleophilic attack on the azide group and cyclization to form the benzo[d]triazine ring.
  • The reaction conditions (temperature, base equivalents) are optimized to maximize yield.

Introduction of the 2-Aminoethyl Side Chain

  • The 3-position of the triazine ring is functionalized with a 2-aminoethyl substituent.
  • This can be achieved by nucleophilic substitution or reductive amination on an appropriate precursor bearing a leaving group or aldehyde functionality at the 3-position.
  • The aminoethyl group is introduced using ethylenediamine or related amines under mild conditions to preserve the triazine ring integrity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Azidation to 2-azidobenzaldehyde From 2-chlorobenzaldehyde Ambient to reflux 70–85 Halogen substitution tolerated
Formation of N-(α-tosylbenzyl)formamide Formamide, chlorotrimethylsilane, p-TsOH Room temp 60–75 Controlled acid catalysis
Dehydration to isocyanide Phosphorus oxychloride, triethylamine 0–10 °C 50–65 Low temp prevents side reactions
Cyclization to benzo[d]triazine t-BuOK, DMF 0 °C to room temp 55–70 Polar aprotic solvent critical
Aminoethyl substitution Ethylenediamine, mild base Room temp 60–80 Nucleophilic substitution or reductive amination

Summary Table of Preparation Route

Synthetic Stage Intermediate/Product Key Reagents/Conditions Outcome
1. Azidation 6-Chloro-2-azidobenzaldehyde Azidation reagents, controlled conditions Halogenated azidobenzaldehyde
2. Formamide condensation N-(α-Tosyl-6-chloro-2-azidobenzyl)formamide Formamide, chlorotrimethylsilane, p-TsOH Formamide intermediate
3. Dehydration α-Tosyl-6-chloro-2-azidobenzyl isocyanide Phosphorus oxychloride, triethylamine Isocyanide intermediate
4. Cyclization 6-Chloro-benzo[d]triazine derivative t-BuOK, DMF Benzo[d]triazine core
5. Aminoethyl substitution 3-(2-Aminoethyl)-6-chlorobenzo[d]triazin-4(3H)-one Ethylenediamine, mild base Target compound

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the triazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzotriazinone Core

The substitution pattern on the benzotriazinone ring significantly impacts physicochemical and biological properties. Key comparisons include:

  • Position 6 Substitutents: 6-Chloro (Target Compound): The chlorine atom’s electron-withdrawing nature may stabilize the ring system and influence intermolecular interactions. 6-Nitro/6-Amino Derivatives: Compounds such as 6-nitro-3-alkylbenzo[1,2,3]triazin-4(3H)-ones (e.g., 10a–10b) and their reduced 6-amino analogs (11a–11b) demonstrate how electron-withdrawing (nitro) or electron-donating (amino) groups modulate electronic properties. Nitro groups may enhance reactivity for further functionalization, while amino groups improve hydrophilicity.
  • Position 3 Substitutents: 2-Aminoethyl (Target Compound): This substituent introduces a primary amine, enabling hydrogen bonding or protonation under physiological conditions, which could enhance solubility compared to simpler alkyl groups (e.g., methyl or ethyl in 10a–10b) .

Core Heterocycle Comparisons

  • Pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones): While structurally distinct, pyridazinones share functional similarities, such as hydrogen-bonding capabilities. However, the triazinone core in the target compound offers a larger π-system and additional nitrogen atoms, which may confer distinct electronic and steric properties .
  • Triazole-thiones (e.g., ): Triazole derivatives like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione emphasize the role of hydrogen bonding (N–H···S/O interactions) in crystal packing and stability . Similar interactions may occur in the target compound, affecting its solid-state behavior.

Data Table: Structural Comparison of Benzotriazinone Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Key Properties/Notes Reference
3-(2-Aminoethyl)-6-chloro-benzotriazinone 2-Aminoethyl Chloro Enhanced solubility via amine group; electron-withdrawing Cl Target
6-Nitro-3-methylbenzotriazinone (10a ) Methyl Nitro High reactivity for reduction
6-Amino-3-ethylbenzotriazinone (11b ) Ethyl Amino Improved hydrophilicity
6-Chloro-3-phenylpyridazinone Phenyl Chloro Lipophilic; distinct heterocycle

Biological Activity

3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound notable for its potential applications in medicinal chemistry and materials science. The compound features a triazine ring fused with a benzene ring, and its unique structure allows it to interact with various biological targets, particularly in the context of inflammatory responses and cancer treatment.

Chemical Structure and Properties

The molecular formula for this compound is C9H10ClN4OC_9H_{10}ClN_4O, with a molecular weight of approximately 224.65 g/mol. The presence of an aminoethyl group and a chlorine atom significantly influences its chemical reactivity and biological activity.

Interaction with Histamine Receptors

The compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is involved in allergic responses. By inhibiting the H1 receptor, this compound can reduce the release of histamine from mast cells, thereby decreasing inflammation and allergic responses. This mechanism highlights its potential as an anti-inflammatory agent.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have shown promising results against HeLa cells through mechanisms involving DNA binding and cell cycle perturbation .

Biochemical Studies

Biochemical analyses have demonstrated that this compound can modulate cellular processes by influencing signaling pathways and gene expression. This modulation can lead to altered cellular metabolism and reduced proliferation in cancerous cells.

Case Studies

In a study examining various triazine derivatives, this compound was tested for its antiproliferative activity against several cancer cell lines. Results indicated that compounds with similar structural features had varying degrees of effectiveness based on their specific substituents and functional groups .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other triazine derivatives:

Compound NameStructural FeaturesBiological Activity
3-(2-aminoethyl)-benzo[d][1,2,3]triazin-4(3H)-oneLacks chlorineReduced reactivity
6-chlorobenzo[d][1,2,3]triazin-4(3H)-oneLacks aminoethyl groupLimited biological interaction
3-(2-aminoethyl)-6-methylbenzo[d][1,2,3]triazin-4(3H)-oneMethyl substitutionAltered activity profile

This table illustrates how variations in chemical structure can significantly impact biological activity.

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives under specific conditions. The introduction of the aminoethyl group is achieved through nucleophilic substitution reactions. In industrial contexts, optimizing these synthesis routes can enhance yield and purity for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for 3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Step 1 : Bromoethyl intermediates (e.g., 3-(2-bromoethyl) derivatives) are prepared via alkylation of the triazinone core using bromoethylating agents under reflux with bases like K₂CO₃ in acetone .
  • Step 2 : Substitution reactions with amines (e.g., piperazine) yield aminoethyl derivatives. Reaction optimization requires monitoring by TLC and purification via column chromatography (DCM/methanol gradients) .
  • Key conditions : Temperatures of 0–80°C, anhydrous solvents (THF, DCM), and stoichiometric control to minimize side products. Yields range from 67–87% depending on substituents .

Q. How can structural characterization be performed for this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsion angles, critical for confirming the triazinone core and substituent orientation .
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–7.3 ppm (aromatic protons), δ 4.5–2.3 ppm (alkyl/amine groups) .
    • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 273.1590) .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Chromatography : Silica gel columns with DCM:MeOH (95:5) gradients effectively separate amine-containing derivatives .
  • Challenges : Hydrophilic aminoethyl groups may require ion-pair reagents (e.g., TFA) in reverse-phase HPLC .

Advanced Research Questions

Q. How can metal-catalyzed C–H functionalization be applied to modify this compound?

  • Rhodium catalysis : Cp*Rh(III) enables C–H alkylation using carbonyl sulfoxonium ylides, introducing alkyl chains at the triazinone C3 position .
  • Iridium catalysis : Cp*Ir(III) facilitates alkenylation with iodonium ylides, forming conjugated systems for enhanced bioactivity .
  • Optimization : Use mild conditions (room temperature, DMA solvent) and monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Case study : Discrepancies in ¹H NMR integration ratios (e.g., aromatic vs. alkyl protons) may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
  • Cross-validation : Combine 2D NMR (COSY, HSQC) with DFT calculations to assign ambiguous peaks .

Q. How does structural modification of the aminoethyl group impact biological activity?

  • SAR studies :
    • Acylated derivatives : Introducing benzoyl groups (e.g., A2 in ) enhances nematocidal activity (IC₅₀ = 20 mg/L) due to improved lipophilicity.
    • Heterocyclic linkers : Piperazine-substituted derivatives show higher solubility but reduced membrane permeability .
  • Methodology : Test in vitro bioactivity using Caenorhabditis elegans models and compare logP values (e.g., A2: logP = 2.8 vs. parent compound: logP = 1.5) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding to nicotinic acetylcholine receptors (nAChRs). Focus on π-π stacking between the triazinone core and receptor aromatic residues .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Q. How can reaction scalability be improved for industrial research applications?

  • Flow chemistry : Continuous flow reactors reduce reaction times (e.g., photocyclization steps from 12 h to 2 h) and enhance reproducibility .
  • Catalyst recycling : Immobilize Rh/Ir catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂) for easy recovery and reuse .

Methodological Considerations

Q. Table 1: Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–80°CHigher temps accelerate alkylation but increase side products
SolventTHF/DCMAnhydrous conditions prevent hydrolysis of intermediates
Catalyst Loading5 mol% Cp*Rh(III)Balances cost and efficiency
Purification MethodDCM:MeOH (95:5)Effective for polar derivatives

Q. Table 2: Biological Activity of Derivatives

DerivativeModificationBioactivity (IC₅₀)logP
Parent CompoundNone>50 mg/L1.5
A2 (Benzoyl)Acylated aminoethyl20 mg/L2.8
A46 (Piperazine)Heterocyclic linker35 mg/L1.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.